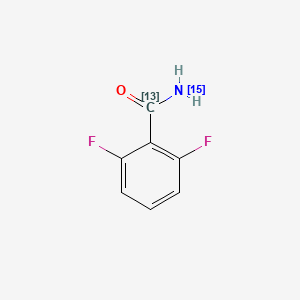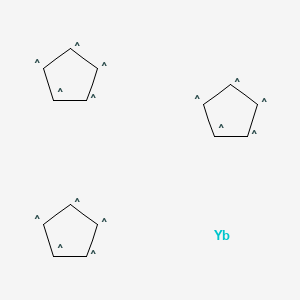
Tris(cyclopentadienyl)ytterbium(III), 99.9% trace metals basis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound features ytterbium in the +3 oxidation state, coordinated to three cyclopentadienyl ligands. It is a member of the lanthanide series and is known for its unique chemical and physical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)ytterbium(III) can be synthesized through the reaction of ytterbium trichloride with cyclopentadienyl sodium in tetrahydrofuran (THF) as a solvent . The reaction typically proceeds as follows: [ \text{YbCl}_3 + 3 \text{NaC}_5\text{H}_5 \rightarrow \text{Yb(C}_5\text{H}_5\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods:
化学反应分析
Types of Reactions: Tris(cyclopentadienyl)ytterbium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ytterbium(IV) species under specific conditions.
Reduction: It can be reduced to form ytterbium(II) complexes.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like THF.
Major Products:
Oxidation: Ytterbium(IV) complexes.
Reduction: Ytterbium(II) complexes.
Substitution: Various substituted cyclopentadienyl ytterbium complexes.
科学研究应用
Tris(cyclopentadienyl)ytterbium(III) has several scientific research applications:
作用机制
The mechanism by which Tris(cyclopentadienyl)ytterbium(III) exerts its effects involves the interaction of its ytterbium center with various substrates. The compound’s electronic configuration allows it to participate in redox reactions, coordinate with different ligands, and facilitate catalytic processes. The cyclopentadienyl ligands stabilize the ytterbium center, enabling it to engage in diverse chemical transformations .
相似化合物的比较
Tris(cyclopentadienyl)yttrium(III): Similar in structure but contains yttrium instead of ytterbium.
Tris(cyclopentadienyl)lanthanum(III): Another lanthanide compound with similar coordination chemistry.
Uniqueness: Tris(cyclopentadienyl)ytterbium(III) is unique due to its specific electronic properties, which are influenced by the ytterbium center. These properties make it particularly useful in applications requiring luminescence and redox activity, distinguishing it from other similar lanthanide compounds .
属性
分子式 |
C15H15Yb |
|---|---|
分子量 |
368.3 g/mol |
InChI |
InChI=1S/3C5H5.Yb/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI 键 |
PVMAYNWFQZIHCF-UHFFFAOYSA-N |
规范 SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Yb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
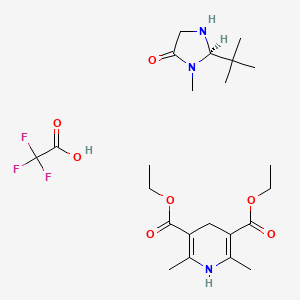
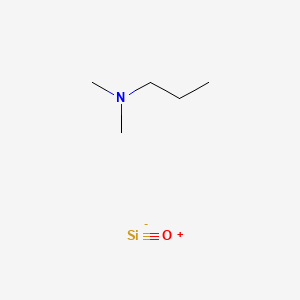


![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)



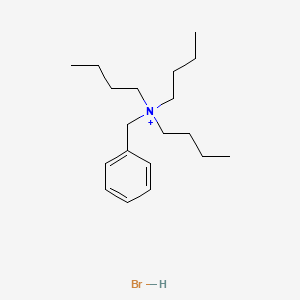
![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)

